molecular formula C5H15N3O3S2 B12675084 Einecs 282-180-2 CAS No. 84110-45-2

Einecs 282-180-2

Cat. No.: B12675084
CAS No.: 84110-45-2
M. Wt: 229.3 g/mol
InChI Key: YGJFICOWGGVBCJ-UHFFFAOYSA-N
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Description

Einecs 282-180-2, also known as ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate, is a chemical compound with the molecular formula C18H21O3P. This compound is primarily used as a photoinitiator in various industrial applications, particularly in the field of polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate can be synthesized through a reaction involving ethyl phenylphosphinate and 2,4,6-trimethylbenzoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes such as distillation and crystallization to isolate the final product. Quality control measures are implemented to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: The compound can participate in substitution reactions where the ethyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled temperature and pressure conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphinates depending on the reagents used.

Scientific Research Applications

Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate has several scientific research applications:

    Polymer Chemistry: Used as a photoinitiator in the polymerization of monomers to form polymers.

    Material Science: Employed in the development of advanced materials with specific properties.

    Biological Research: Investigated for its potential use in biological systems as a photoinitiator for controlled release of drugs.

    Industrial Applications: Utilized in coatings, adhesives, and inks due to its ability to initiate polymerization upon exposure to light.

Mechanism of Action

The mechanism of action of ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate involves the absorption of light energy, which excites the molecule to a higher energy state. This excited state can then transfer energy to other molecules, initiating a polymerization reaction. The compound primarily targets unsaturated monomers, causing them to form cross-linked polymer networks.

Comparison with Similar Compounds

Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate is unique due to its specific photoinitiating properties. Similar compounds include:

    Benzoin methyl ether: Another photoinitiator used in polymer chemistry.

    Camphorquinone: Commonly used in dental materials as a photoinitiator.

    2-Hydroxy-2-methylpropiophenone: Used in UV-curable coatings and inks.

Compared to these compounds, ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate offers distinct advantages in terms of its efficiency and specificity in initiating polymerization reactions.

Properties

CAS No.

84110-45-2

Molecular Formula

C5H15N3O3S2

Molecular Weight

229.3 g/mol

IUPAC Name

guanidine;4-sulfanylbutane-1-sulfonic acid

InChI

InChI=1S/C4H10O3S2.CH5N3/c5-9(6,7)4-2-1-3-8;2-1(3)4/h8H,1-4H2,(H,5,6,7);(H5,2,3,4)

InChI Key

YGJFICOWGGVBCJ-UHFFFAOYSA-N

Canonical SMILES

C(CCS(=O)(=O)O)CS.C(=N)(N)N

Origin of Product

United States

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